2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused to a pyrrolidine ring, with a phenyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide typically involves the following steps:
Formation of Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives, such as esters or anhydrides, under acidic conditions to form the benzimidazole ring.
Formation of Pyrrolidine Ring: The next step involves the cyclization of an appropriate amine with a carbonyl compound to form the pyrrolidine ring.
Coupling Reaction: The final step involves the coupling of the benzimidazole derivative with the pyrrolidine derivative in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-N-phenylacetamide
- 2-(1H-benzimidazol-2-yl)-N-phenylpropionamide
- 2-(1H-benzimidazol-2-yl)-N-phenylbutyramide
Uniqueness
2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C18H18N4O/c23-18(19-13-7-2-1-3-8-13)22-12-6-11-16(22)17-20-14-9-4-5-10-15(14)21-17/h1-5,7-10,16H,6,11-12H2,(H,19,23)(H,20,21) |
InChI Key |
ZNMKHZKGYIIHIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.